Monoamine Transporter Inactivity
The sulfate conjugate of 5-hydroxy-6-methoxy duloxetine (compound 12 in Kuo et al.) exhibits no significant binding to human SERT, NET, or DAT (Ki > 10,000 nM for all three transporters). This contrasts sharply with the parent drug duloxetine (SERT Ki = 0.79 nM, NET Ki = 7.45 nM, DAT Ki = 240 nM) and the unconjugated 5-hydroxy-6-methoxy duloxetine free base (SERT Ki = 266 nM, NET Ki = 920 nM, DAT Ki = 2,814 nM) [1]. The corrigendum to this study explicitly concludes: 'The conjugated metabolites tested (10, 11, 12, 13, 15) were devoid of any significant binding to any of the three transporters' [2]. This complete lack of pharmacological activity is the defining feature that distinguishes the sulfate conjugate from all non-conjugated analogs.
| Evidence Dimension | Inhibition of radioligand binding to cloned human monoamine transporters (Ki, nM) |
|---|---|
| Target Compound Data | 5-Hydroxy-6-methoxy duloxetine sulfate (compound 12): SERT Ki > 10,000 nM; NET Ki > 10,000 nM; DAT Ki > 10,000 nM |
| Comparator Or Baseline | Duloxetine (compound 1): SERT Ki = 0.79 nM, NET Ki = 7.45 nM, DAT Ki = 240 nM; 5-Hydroxy-6-methoxy duloxetine free base (compound 6): SERT Ki = 266 nM, NET Ki = 920 nM, DAT Ki = 2,814 nM |
| Quantified Difference | Target Ki is >12,600-fold higher (weaker) than duloxetine at SERT; >1,340-fold higher at NET; free-base metabolite retains ~266 nM SERT affinity vs. >10,000 nM for the sulfate conjugate |
| Conditions | Membranes expressing cloned human SERT, NET, and DAT; radioligands: [³H]-paroxetine (5HT), [³H]-nisoxetine (NE), [³H]-mazindol (DA) |
Why This Matters
Procurement of the sulfate conjugate rather than the free base or parent drug is essential when the reference material must not introduce pharmacological interference in transporter-based assays.
- [1] Kuo F, Gillespie TA, Kulanthaivel P, Lantz RJ, Ma TW, Nelson DL, Threlkeld PG, Wheeler WJ, Yi P, Zmijewski M. Synthesis and biological activity of some known and putative duloxetine metabolites. Bioorg Med Chem Lett. 2004 Jul 5;14(13):3481-6. Table 1. View Source
- [2] Kuo F, Gillespie TA, Kulanthaivel P, Lantz RJ, Ma TW, Nelson DL, Threlkeld PG, Wheeler WJ, Yi P, Zmijewski M. Corrigendum to 'Synthesis and biological activity of some known and putative duloxetine metabolites' [Bioorg. Med. Chem. Lett. 14 (2004) 3481]. Bioorg Med Chem Lett. 2004 Oct 18;14(20):5233. View Source
